molecular formula C10H8Br2FN B1384722 5-(Bromomethyl)-6-fluoroisoquinoline hydrobromide CAS No. 2092061-22-6

5-(Bromomethyl)-6-fluoroisoquinoline hydrobromide

Cat. No. B1384722
CAS RN: 2092061-22-6
M. Wt: 320.98 g/mol
InChI Key: MRZNDHPIDKRDPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-(Bromomethyl)-6-fluoroisoquinoline hydrobromide” is likely a halogenated heterocyclic compound . Halogenated compounds are often used as building blocks in organic synthesis .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized using various methods .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Related Compounds : The synthesis of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate in anti-cancer drug synthesis, involves bromination similar to that used for compounds related to 5-(bromomethyl)-6-fluoroisoquinoline hydrobromide (Cao Sheng-li, 2004).

  • Formation of Fluorescent Sensors : 5-(Bromomethyl)fluorescein derivatives have been synthesized and used to create Fe3+-selective fluorescent sensors, demonstrating the utility of bromomethyl compounds in sensor development (Ruogu Peng, F. Wang, Y. Sha, 2007).

  • NMR Spectroscopy and Structural Analysis : Studies involving derivatives of 4-fluoro-5-sulfonylisoquinoline provide insights into the steric effects and molecular conformations of related compounds, which can be crucial for understanding the properties of this compound (S. Ohba, N. Gomi, T. Ohgiya, K. Shibuya, 2012).

Drug Development and Therapeutic Applications

properties

IUPAC Name

5-(bromomethyl)-6-fluoroisoquinoline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN.BrH/c11-5-9-8-3-4-13-6-7(8)1-2-10(9)12;/h1-4,6H,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZNDHPIDKRDPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)CBr)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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